Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- is a complex organic compound that features a morpholine ring substituted with a 3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the isothiazole ring, followed by the introduction of the phenylamino and carbonyl groups. The final step involves the attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which share some structural similarities with the isothiazole ring in the compound.
Morpholine Derivatives: Compounds with a morpholine ring, which may have different substituents compared to the compound .
Uniqueness
Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
154807-50-8 |
---|---|
Molekularformel |
C16H18N4O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-[3-methyl-4-(morpholine-4-carbonyl)-1,2-thiazol-5-yl]-3-phenylurea |
InChI |
InChI=1S/C16H18N4O3S/c1-11-13(15(21)20-7-9-23-10-8-20)14(24-19-11)18-16(22)17-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,17,18,22) |
InChI-Schlüssel |
OWJSUKASOSPTES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1C(=O)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.